GsAF-2

Pain Nav1.7 IC50

GsAF-2 (also designated GsAF-II, κ-theraphotoxin-Gr2c, or κ-TRTX-Gr2c) is a 31-amino-acid, three-disulfide-bond peptidyl toxin (Mᵣ ~3980 Da) originally isolated from the venom of the Chilean rose tarantula (Grammostola rosea). The peptide belongs to the theraphotoxin family of gating-modifier toxins (GMTs) and is annotated as a voltage-gated sodium channel (Nav1.1, 1.2, 1.3, 1.4, 1.6, 1.7) blocker that additionally inhibits the hERG1 (Kv11.1) potassium channel and mechanosensitive (stretch-activated) ion channels.

Molecular Formula C176H261N47O45S7
Molecular Weight 3979.78 Da
Cat. No. B1151360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGsAF-2
Molecular FormulaC176H261N47O45S7
Molecular Weight3979.78 Da
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solidPurity rate: > 98%AA sequence: Tyr-Cys2-Gln-Lys-Trp-Met-Trp-Thr-Cys9-Asp-Glu-Glu-Arg-Lys-Cys15-Cys16-Glu-Gly-Leu-Val-Cys21-Arg-Leu-Trp-Cys25-Lys-Lys-Lys-Ile-Glu-Trp-OHDisulfide bonds: Cys2-Cys16, Cys9-Cys21, and Cys15-Cys25)Length (aa): 31

GsAF-2 (GsAF-II) Peptide Toxin: Procurement-Relevant Identity, Class, and Baseline Characteristics


GsAF-2 (also designated GsAF-II, κ-theraphotoxin-Gr2c, or κ-TRTX-Gr2c) is a 31-amino-acid, three-disulfide-bond peptidyl toxin (Mᵣ ~3980 Da) originally isolated from the venom of the Chilean rose tarantula (Grammostola rosea) [1]. The peptide belongs to the theraphotoxin family of gating-modifier toxins (GMTs) and is annotated as a voltage-gated sodium channel (Nav1.1, 1.2, 1.3, 1.4, 1.6, 1.7) blocker that additionally inhibits the hERG1 (Kv11.1) potassium channel and mechanosensitive (stretch-activated) ion channels [2][3]. Unlike generic Nav pore-blockers, GsAF-2 acts as a gating modifier that binds to voltage-sensor domains, a mechanism that confers distinct state-dependent pharmacology [3].

Why GsAF-2 Cannot Be Replaced by Generic Spider Toxins or In-Class Nav Blockers


In-class substitution of GsAF-2 with other Nav-channel-targeting arachnid peptides (e.g., ProTx-II, HWTX-IV, or even the closely related GsAF-I) is precluded by three non-interchangeable properties: (i) GsAF-2 possesses a unique dual Nav/hERG1 pharmacophore with an additional mechanosensitive channel block that is absent in most Nav-selective toxins [1]; (ii) its Nav subtype selectivity signature (IC₅₀ spanning 1.3–24 µM across Nav1.1–1.7) differs markedly from ultra-potent paralogs such as GsAF-I (Nav1.7 IC₅₀ = 0.04 µM), yielding a distinct functional window that impacts both efficacy and off-target liability [2]; and (iii) single-residue variations at the C-terminus relative to κ-theraphotoxin-Gr2b transform channel selectivity from Kv (Gr2b) to Nav (GsAF-2), demonstrating that minor sequence divergence produces profound pharmacological divergence [3]. These three axes of differentiation mean that even “close” analogs cannot recapitulate GsAF-2’s integrated ion channel profile.

GsAF-2 Quantitative Differentiation Evidence: Comparator-Anchored Procurement Data


Nav1.7 Potency Differential: GsAF-2 Versus GsAF-I

GsAF-2 exhibits a 32.5-fold lower potency at Nav1.7 compared to the closely related paralog GsAF-I. GsAF-2 inhibits Nav1.7 with an IC₅₀ of 1.3 µM, while GsAF-I achieves an IC₅₀ of 0.04 µM under comparable whole-cell patch-clamp conditions [1][2]. This reduced potency does not indicate inferiority but rather a differentiated pharmacological window: GsAF-2’s micromolar Nav1.7 affinity, combined with its mechanosensitive channel blockade (not reported for GsAF-I), makes it a preferred tool for studies where complete Nav1.7 silencing is undesirable or where mechano-electrical coupling is a co-variable [3].

Pain Nav1.7 IC50 Spider toxin

Mechanosensitive Channel Blockade: Unique Functional Domain Absent in GsAF-I

GsAF-2 is explicitly characterized as an inhibitor of mechanosensitive (stretch-activated) ion channels (SACs), a property not reported for the higher-potency Nav paralog GsAF-I. In the patent literature, GsAF-2 blocks hypotonic cell swelling-induced calcium increase (HICI) mediated by SACs in cardiac fibroblasts, with antiarrhythmic efficacy demonstrated in ex vivo ventricular fibrillation models [1]. The calculated selectivity window—effective SAC blockade at concentrations comparable to Nav1.x IC₅₀ values—provides a dual-mechanism antiarrhythmic profile that is not recapitulated by pure Nav blockers [2].

Mechanosensitive channel SAC Antiarrhythmic Cardiac

C-Terminal Sequence Divergence Switches Ion Channel Selectivity: GsAF-2 vs. κ-TRTX-Gr2b

GsAF-2 (κ-TRTX-Gr2c) differs from its closest paralog κ-TRTX-Gr2b by only two amino acid residues at the C-terminus, yet this minimal sequence variation produces a complete switch in ion channel selectivity: Gr2c blocks Nav1.x channels, while Gr2b inhibits the archaeal voltage-gated potassium channel KvAP [1]. This demonstrates that the C-terminal residues of GsAF-2 are critical determinants of Nav vs. Kv target engagement, a structure-activity relationship that makes GsAF-2 an essential tool for studying voltage-sensor domain recognition and that cannot be substituted by Gr2b or other theraphotoxins with divergent C-termini [2].

Structure-activity relationship Channel selectivity KvAP Paralog

Nav Subtype Selectivity Fingerprint: Broad-Spectrum Inhibition Profile of GsAF-2

GsAF-2 exhibits a graded inhibitory profile across six Nav subtypes: Nav1.4 (IC₅₀ = 4.0 µM) ≈ Nav1.1 (5.7 µM) ≈ Nav1.6 (6.6 µM) > Nav1.2 (12 µM) > Nav1.3 (24 µM), with highest potency at Nav1.7 (1.3 µM) [1]. This broad-spectrum Nav inhibition contrasts with subtype-selective toxins such as HWTX-IV (Nav1.7-selective, IC₅₀ ~26 nM) or ProTx-II (Nav1.7 IC₅₀ ~0.3 nM; Nav1.5 >3 µM), establishing GsAF-2 as a multi-Nav tool compound rather than a single-subtype probe [2]. The rank order of potency (Nav1.7 > Nav1.4 ≈ Nav1.1 ≈ Nav1.6 > Nav1.2 > Nav1.3) provides a unique pharmacological signature distinguishable from any single-subtype selective agent [1].

Nav1.x Subtype selectivity IC50 panel Electrophysiology

GsAF-2 Optimal Application Scenarios for Research Procurement and Experimental Design


Pan-Nav Pharmacological Profiling in Native Tissue Preparations

When experimental protocols require simultaneous inhibition of multiple TTX-sensitive Nav subtypes (Nav1.1–1.4, 1.6, 1.7) in native neuronal or cardiac tissue, GsAF-2 is the preferred broad-spectrum tool. Unlike ProTx-II or HWTX-IV—which exhibit extreme selectivity for Nav1.7 and fail to block Nav1.2, 1.3, or 1.6 at relevant concentrations—GsAF-2 provides micromolar coverage across the full panel [1]. This is essential for studies of composite sodium current in dorsal root ganglion neurons or cardiac Purkinje fibers where multiple Nav isoforms contribute to the integrated signal. Procurement should specify synthetic GsAF-2 with verified disulfide-bond integrity and HPLC purity ≥95% [2].

Mechano-Electrical Coupling and Stretch-Activated Arrhythmia Models

GsAF-2 is uniquely suited for cardiac mechanobiology studies investigating stretch-activated channel (SAC) contributions to arrhythmogenesis. Patent-validated data demonstrate that GsAF-2 inhibits hypotonic cell swelling-induced Ca²⁺ influx via SAC blockade while simultaneously inhibiting voltage-gated sodium currents [1]. No other commercially available spider toxin combines these two activities. Researchers using isolated perfused heart (Langendorff) preparations or isolated cardiac fibroblast stretch assays should select GsAF-2 over GsAF-I, which lacks SAC-blocking activity and therefore fails to address the mechano-electric feedback component of the hypothesis [2].

Voltage-Sensor Domain Structure-Function and Toxin Engineering Studies

For structural biology groups mapping toxin–voltage-sensor domain (VSD) interfaces, GsAF-2 provides a critical Nav-specific comparator to the Kv-specific paralog κ-TRTX-Gr2b. The two-residue C-terminal difference (Trp–Glu–Gly in Gr2b vs. Trp–Ile–Glu in Gr2c/GsAF-2) that switches selectivity from KvAP to Nav1.x makes this paralog pair ideal for mutagenesis and docking studies [1]. The availability of recombinant ¹⁵N-labeled GsAF-2 for NMR structure determination further enhances its value for VSD interaction mapping [2]. Procurement should confirm that the product is endotoxin-free and suitable for structural biology applications.

Analgesic Target Validation Requiring Moderate Nav1.7 Engagement Without Complete Block

In pain target validation studies where complete Nav1.7 silencing (e.g., by GsAF-I at 50 nM) produces confounding phenotypic effects or masks compensatory mechanisms, GsAF-2’s 32.5-fold lower Nav1.7 potency (IC₅₀ = 1.3 µM) provides a titratable pharmacological window [1]. This enables dose-response studies that probe partial Nav1.7 inhibition in inflammatory pain models (e.g., formalin test, von Frey threshold) without the all-or-none block typical of picomolar-to-nanomolar probes. The compound’s concurrent antinociceptive efficacy at nanomolar intrathecal doses, as established in the patent literature, supports its utility in graded analgesia experiments [2].

Quote Request

Request a Quote for GsAF-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.